molecular formula C18H18O4S B3048358 Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- CAS No. 16558-06-8

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-

Cat. No.: B3048358
CAS No.: 16558-06-8
M. Wt: 330.4 g/mol
InChI Key: HIPITKSLDBPUIB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfanylphenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPITKSLDBPUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)SC3=CC=C(C=C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30975-21-4
Details Compound: Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Record name Oxirane, 2,2′-[thiobis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30975-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70296130
Record name 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16558-06-8
Record name NSC107872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-{Sulfanediylbis[(4,1-phenylene)oxymethylene]}bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Procedure

A representative laboratory method involves the following steps:

  • Reactant Preparation : 4,4'-Thiodiphenol (1.0 mol) is dissolved in toluene under nitrogen atmosphere.
  • Epichlorohydrin Addition : Epichlorohydrin (2.2 mol) is added dropwise at 50°C.
  • Base Introduction : Aqueous NaOH (20% w/w, 2.4 mol) is introduced gradually to maintain pH 10–12.
  • Reaction Conditions : The mixture is stirred at 80°C for 6–8 hours.
  • Workup : The organic layer is separated, washed with deionized water, and dried over anhydrous sodium sulfate.
  • Purification : Vacuum distillation removes residual solvents, yielding a pale yellow viscous liquid.

Table 1: Laboratory-Scale Reaction Parameters

Parameter Value/Range
Molar Ratio (Phenol:Epichlorohydrin) 1:2.2
Temperature 80°C ± 2°C
Reaction Time 6–8 hours
Yield 85–92%

Solvent and Base Variations

Alternative solvents (e.g., dioxane, acetone) and bases (e.g., KOH, triethylamine) have been explored:

  • Solvent Effects : Toluene provides optimal phase separation, while polar solvents like acetone accelerate reaction rates but complicate purification.
  • Base Selection : Sodium hydroxide ensures cost-effectiveness, whereas triethylamine reduces side reactions but increases production costs.

Industrial Production Optimization

Industrial synthesis scales the laboratory protocol with modifications for efficiency and safety:

  • Continuous Reactors : Tubular flow reactors enable precise temperature control (ΔT < 1°C) and reduce batch variability.
  • Catalytic Enhancements : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) are added at 0.5–1.0 wt% to accelerate epoxide formation.
  • Energy Recovery : Closed-loop systems capture exothermic heat (ΔH = −120 kJ/mol) for solvent distillation.

Table 2: Industrial vs. Laboratory Methods

Parameter Laboratory Industrial
Throughput 0.1–1.0 kg/batch 500–1,000 kg/day
Purity 95–98% 99%+
Energy Consumption 15 kWh/kg 8 kWh/kg

Precursor Synthesis: 4,4'-Thiodiphenol Production

The quality of 4,4'-thiodiphenol directly impacts the final epoxy compound. A patented method (CN102531979B) involves:

  • Thioether Formation : Reacting phenol with sulfur dichloride (SCl₂) in toluene at 40°C.
  • Acid Catalysis : Adding p-toluenesulfonic acid (0.5 mol%) to drive the reaction to >99% conversion.
  • Crystallization : Cooling the mixture to 5°C to precipitate 4,4'-thiodiphenol with 99.5% purity.

Purification and Characterization

Distillation and Crystallization

  • Short-Path Distillation : Isolates the product at 150–160°C (0.5 mmHg), removing oligomers.
  • Recrystallization : Ethanol/water (7:3 v/v) yields crystalline product with <0.1% chloride impurities.

Spectroscopic Analysis

Table 3: Characterization Data

Technique Key Features
¹H NMR (CDCl₃) δ 6.8–7.1 (aromatic H), δ 4.1–4.3 (OCH₂), δ 3.2–3.4 (epoxide CH₂)
FT-IR 910 cm⁻¹ (epoxide ring), 1240 cm⁻¹ (C-O-C)
Mass Spec m/z 330.4 [M]⁺

Comparative Analysis with Analogous Epoxides

Table 4: Epoxide Performance Comparison

Property Thiobis Compound BADGE
Thermal Stability (°C) 220–240 180–200
Hydrolytic Resistance Excellent Moderate
Glass Transition (°C) 120 90

The thioether linkage in Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- confers superior chemical resistance compared to bisphenol A-based epoxides, making it preferable for high-stress applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.

    Reduction: The thioether linkage can be reduced to form thiols.

    Substitution: The oxirane rings can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols open the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Reagents like (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as (LiAlH4) are commonly used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products Formed:

    Diols: from oxidation reactions.

    Thiols: from reduction reactions.

    Substituted alcohols or amines: from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18O4S
  • Molecular Weight : 330.4 g/mol
  • CAS Number : 16558-06-8

The compound's structure includes reactive oxirane groups that can participate in various chemical reactions, making it versatile for numerous applications.

Chemistry

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- serves as an effective cross-linking agent in the synthesis of polymers and resins. The oxirane groups can undergo ring-opening reactions with nucleophiles, facilitating the formation of stable polymer networks. This property is particularly valuable in developing high-performance materials with enhanced mechanical properties.

Biology

In biological research, this compound is utilized as a reagent for biomolecule modification. Its ability to form covalent bonds with nucleophiles enables the study of protein-protein and protein-DNA interactions. For instance:

  • Protein Modification : The oxirane groups can react with amino acids in proteins to study conformational changes and functional impacts.
  • DNA Interaction : By modifying nucleic acids, researchers can investigate the effects on gene expression and regulation.

Medicine

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- has promising applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances drug solubility and stability, which is crucial for improving bioavailability. Some specific applications include:

  • Targeted Drug Delivery : The compound can be engineered to release drugs in specific tissues or cells.
  • Bioactive Conjugates : It can be used to attach drugs to carriers that improve their pharmacokinetic profiles.

Industry

In the industrial sector, this compound finds use in producing adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance. Key applications include:

  • Adhesives : Used in construction and automotive industries for bonding materials.
  • Coatings : Provides protective layers in various applications due to its durability.

Case Study 1: Drug Delivery Systems

Research has demonstrated that conjugating Oxirane-based compounds with anticancer drugs significantly improves their solubility and cellular uptake. In vitro studies showed enhanced cytotoxicity against cancer cell lines compared to free drugs alone.

Case Study 2: Polymer Development

A study focused on using Oxirane as a cross-linking agent in epoxy resins revealed improved thermal stability and mechanical strength in the resulting materials. These findings suggest potential applications in aerospace and automotive industries where material performance is critical.

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[thiobis(4,1-phenyleneoxymethylene)]bis- involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds. The thioether linkage provides additional stability to the molecule, making it resistant to hydrolysis and oxidation .

Molecular Targets and Pathways:

    Nucleophiles: The oxirane groups target nucleophiles such as amines, thiols, and hydroxyl groups.

    Pathways: The compound can participate in various chemical pathways, including polymerization and cross-linking reactions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
  • CAS No.: 1675-54-3
  • Molecular Formula : C₂₁H₂₄O₄
  • Molecular Weight : 340.41 g/mol .

Structural Features: This compound, commonly known as Bisphenol A diglycidyl ether (BADGE), is an epoxy resin derivative. Its structure comprises two glycidyl ether groups attached to a central isopropylidene-bridged bisphenol A core .

Applications :
BADGE is widely used in adhesives, coatings, and composite materials due to its high thermal stability and mechanical strength. It is also employed in medical devices, such as hip prostheses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between BADGE and its structural analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Central Bridge Key Applications
BADGE (Target Compound) 1675-54-3 C₂₁H₂₄O₄ 340.41 Isopropylidene (C(CH₃)₂) Adhesives, coatings, medical devices
Bisphenol F diglycidyl ether 2095-03-6 C₁₉H₂₀O₄ 312.36 Methylene (CH₂) High-performance composites, electronics
Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- 13446-84-9 Not provided Not provided Cyclohexylidene (C₆H₁₀) Specialty resins (regulated under EPA PMN P-18-62)
Oxirane, 2,2'-[methylenebis(2,6-dimethyl-4,1-phenyleneoxymethylene)]bis- 93705-66-9 Not provided Not provided Methylenebis (with dimethyl substituents) Regulated industrial applications
Polyethylene glycol (PEG)-modified BADGE (polymer) 37225-26-6 (C₂H₄O)ₙ + BADGE core Variable Isopropylidene + PEG Non-ionic surfactants, drug delivery systems

Physical and Chemical Properties

  • BADGE :
    • Viscosity : Ranges from 0.0003552 Pa·s at 800.19 K to 0.0013013 Pa·s at 540.21 K (Joback method) .
    • Reactivity : Undergoes curing with amines or anhydrides to form cross-linked polymers .
  • Bisphenol F Diglycidyl Ether: Lower molecular weight (312.36 g/mol) compared to BADGE, resulting in reduced viscosity and enhanced flow properties for fine composites .

Biological Activity

Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- (CAS No. 16558-06-8) is a synthetic compound notable for its unique structural properties, particularly the presence of reactive oxirane groups and a thioether linkage. This compound has garnered attention in various fields, including polymer chemistry and biological research, due to its potential applications in drug delivery systems and biomolecule modification.

  • Molecular Formula : C18H18O4S
  • Molecular Weight : 330.4 g/mol
  • Density : 1.32 g/cm³
  • Boiling Point : 525.8°C at 760 mmHg
  • Flash Point : 271.8°C

The biological activity of Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- is primarily attributed to its oxirane groups, which can undergo ring-opening reactions with various nucleophiles such as amines and thiols. This reactivity allows for the formation of covalent bonds with biomolecules, facilitating studies on protein-protein and protein-DNA interactions .

Applications in Biological Research

  • Modification of Biomolecules : The compound acts as a reagent for covalently modifying proteins and nucleic acids. This property is crucial for understanding molecular interactions in biological systems.
  • Drug Delivery Systems : Due to its ability to form stable conjugates with therapeutic agents, it holds promise for enhancing drug solubility and stability, thereby improving bioavailability .
  • Cross-linking Agent : In the synthesis of polymers and resins, it serves as a cross-linking agent that enhances the mechanical properties of materials used in biomedical applications.

Toxicological Studies

Toxicity assessments indicate that structurally similar compounds may pose risks such as skin irritation and respiratory issues in test animals . Therefore, further studies are recommended to evaluate the long-term health effects associated with exposure to Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Bisphenol A diglycidyl ether (BADGE)Similar structure but lacks thioether linkageLess stable than Oxirane compound
Bisphenol F diglycidyl ether (BFDGE)Different aromatic backboneVaries in reactivity due to structural differences
Epichlorohydrin-based epoxidesShares oxirane groupsDifferent overall structure and reactivity

Case Study 1: Protein Interaction Studies

In a study examining the interaction between Oxirane derivatives and proteins, researchers utilized this compound to modify specific amino acid residues within target proteins. The results demonstrated significant changes in protein conformation and function post-modification.

Case Study 2: Drug Formulation Development

A recent formulation study highlighted the use of Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis- as a stabilizing agent for a poorly soluble anticancer drug. The modified drug exhibited improved solubility and bioavailability in preclinical trials.

Q & A

Q. What are the standard synthetic routes for Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-, and what critical reaction conditions must be controlled?

The synthesis typically involves reacting 4,4′-thiodiphenol with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled conditions. Key steps include:

  • Epoxidation : Epichlorohydrin reacts with hydroxyl groups of 4,4′-thiodiphenol, forming intermediate chlorohydrins.
  • Dehydrohalogenation : The base removes HCl to form epoxide rings.
  • Optimization : Temperature (60–80°C) and pH (8–10) are tightly controlled to maximize yield and minimize side reactions like hydrolysis of epoxide groups. Excess epichlorohydrin ensures complete substitution .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Mass Spectrometry (MS) : Compare experimental spectra (e.g., time-resolved MS data) with reference spectra from databases like NIST to confirm molecular ion peaks and fragmentation patterns .
  • Chromatography : Use HPLC or GC with standards to assess purity and retention times.
  • Elemental Analysis : Validate sulfur content via combustion analysis to confirm the presence of the thiobis group .

Q. What are the common nucleophilic substitution reactions observed with this compound, and what reagents are typically employed?

  • Amines : React with epoxide groups to form cross-linked networks (e.g., in epoxy resins).
  • Thiols : Undergo ring-opening to create thioether linkages, enhancing flexibility in polymers.
  • Alcohols/Acids : Catalyzed by bases or acids, forming ether or ester bonds.
    Reagents like triethylamine (for amine reactions) or BF₃ (for acid-catalyzed processes) are commonly used .

Advanced Research Questions

Q. How does the thiobis group influence the compound’s reactivity compared to oxygen analogs (e.g., oxybis derivatives)?

The sulfur atom in the thiobis group:

  • Reduces Electron Density : Sulfur’s lower electronegativity compared to oxygen increases epoxide ring strain, enhancing susceptibility to nucleophilic attack.
  • Thermal Stability : Thioether linkages (from thiol reactions) degrade at higher temperatures (≥200°C) compared to ethers, impacting polymer durability.
  • Oxidative Sensitivity : Thiobis groups are prone to oxidation, requiring inert atmospheres during high-temperature applications .

Q. What methodologies are used to analyze the compound’s degradation products under different environmental conditions?

  • Thermogravimetric Analysis (TGA) : Quantifies mass loss during thermal degradation (e.g., 5–10% weight loss at 250°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile degradation byproducts like phenolic compounds or sulfur oxides.
  • FT-IR Spectroscopy : Detects carbonyl or sulfoxide formation from oxidation .

Q. How do variations in substituents (e.g., methyl groups) affect the compound’s mechanical properties in polymer applications?

  • Methyl Substitution : Derivatives like 2,2'-[(4-Methyl-1,3-phenylene)bis(oxymethylene)]bis(oxirane) exhibit higher glass transition temperatures (Tg) due to steric hindrance, reducing chain mobility.
  • Cross-Link Density : Bulkier substituents decrease cross-linking efficiency but improve chemical resistance.
    Comparative studies using Dynamic Mechanical Analysis (DMA) and tensile testing are recommended .

Q. How can researchers design experiments to resolve contradictions in reported thermal degradation profiles?

  • Controlled Atmosphere Studies : Compare degradation in inert (N₂) vs. oxidative (air) environments to isolate oxidation effects.
  • Isothermal Aging : Monitor property changes (e.g., Tg, modulus) over time at fixed temperatures.
  • Kinetic Modeling : Apply Arrhenius or Flynn-Wall-Ozawa models to extrapolate long-term stability from accelerated tests .

Q. What computational approaches are used to model this compound’s interactions in polymer matrices?

  • Molecular Dynamics (MD) : Simulate cross-linking density and segmental mobility using force fields like OPLS-AA.
  • Density Functional Theory (DFT) : Calculate epoxide ring strain and transition states for nucleophilic attacks.
  • Coarse-Grained Models : Predict bulk mechanical properties (e.g., Young’s modulus) for composite designs .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxirane, 2,2'-[thiobis(4,1-phenyleneoxymethylene)]bis-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.